N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole core . The trifluoroacetamide group is then introduced through acylation reactions. Common reaction conditions include the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzoxazol-2-ylamino)phenyl]amine: Another benzoxazole derivative with potential anticancer properties.
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Known for its fluorescent properties and antimicrobial activity.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, bioavailability, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H9F3N2O2 |
---|---|
Molecular Weight |
306.24 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)14(21)19-10-7-5-9(6-8-10)13-20-11-3-1-2-4-12(11)22-13/h1-8H,(H,19,21) |
InChI Key |
UIOIOZZJQLABMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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